![molecular formula C8H9BrClNO B566670 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 1260803-10-8](/img/structure/B566670.png)

6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

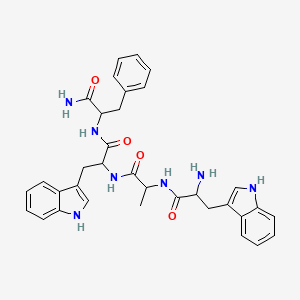

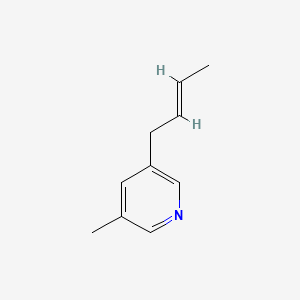

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the CAS Number: 1260803-10-8 . It is an off-white solid with a molecular weight of 250.52 . It is used as a reactant for the synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives .

Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride . The InChI code is 1S/C8H8BrNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 296.4±40.0 °C and a predicted density of 1.534±0.06 g/cm3 . The pKa is predicted to be 3.59±0.20 .Scientific Research Applications

Synthetic Chemistry Applications

Oxazines and their derivatives, including those related to the 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine structure, play a crucial role in synthetic chemistry. They serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds can be synthesized through methods involving the dehydration of dihydro-oxazines, which are obtained from the cyclization of specific nitrosopentenones. Such synthetic routes emphasize the versatility of oxazines as chiral synthons and electrophiles in organic synthesis, facilitating the production of complex molecules with potential therapeutic applications (Sainsbury, 1991).

Biological Significance and Therapeutic Potential

The structural framework of oxazines is integral to medicinal chemistry, where these compounds exhibit a broad spectrum of biological activities. For example, oxazine derivatives have been explored for their antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. Such diverse pharmacological profiles highlight the potential of oxazine compounds in the development of new therapeutic agents. The adaptability of the oxazine scaffold allows for the design of molecules with targeted biological activities, offering promising avenues for drug discovery and development (Verma, Sinha, & Bansal, 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .

properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKDEZMAOAZFJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693347 |

Source

|

| Record name | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260803-10-8 |

Source

|

| Record name | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B566603.png)